REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[C:8](C(F)(F)F)[CH:7]=[CH:6][N:5]=1)=[N+:2]=[N-:3].FC1C=C([C:21]([F:24])([F:23])[F:22])C=CN=1>>[N:1]([C:4]1[CH:9]=[CH:8][C:7]([C:21]([F:24])([F:23])[F:22])=[CH:6][N:5]=1)=[N+:2]=[N-:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC=CC(=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following were prepared analogously
|
Type
|
CUSTOM
|
Details
|
and 2-azido-4,6-bis(trifluoromethyl)pyridine, pale yellow oil crystallizing
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1=NC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |